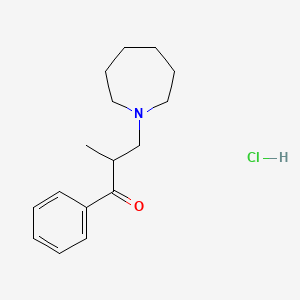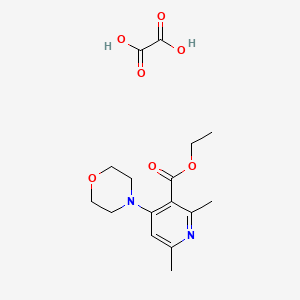
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride, also known as Azepane Ketone, is a synthetic compound that belongs to the cathinone class of drugs. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
科学研究应用
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and addiction. In addition, this compound Ketone has been used as a reagent in the synthesis of various compounds, including amphetamines and cathinones.
作用机制
The exact mechanism of action of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. It also exhibits affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound Ketone has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, focus, and alertness. It also increases serotonin levels, which may contribute to its anxiolytic and antidepressant effects. This compound Ketone has been found to have a relatively short half-life, with effects lasting for approximately 2-3 hours.
实验室实验的优点和局限性
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound Ketone has several limitations for lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also highly potent and can be toxic if not handled properly.
未来方向
There are several potential future directions for research on 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone. One area of interest is the development of new therapeutic applications, such as the treatment of addiction or pain management. Another area of interest is the investigation of the structure-activity relationship of this compound Ketone and its derivatives, which may lead to the development of new compounds with improved pharmacological properties. Finally, there is a need for further research on the safety and toxicity of this compound Ketone, particularly in regard to long-term use and potential side effects.
Conclusion:
In conclusion, this compound Ketone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. It has been extensively studied for its potential therapeutic applications and has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. Despite its advantages for use in lab experiments, there are several limitations, and further research is needed to fully understand its potential applications and safety.
合成方法
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone can be synthesized through various methods, including the Friedel-Crafts acylation reaction, reductive amination, and Mannich reaction. The most common method involves the reaction of 3-phenylpropanone with azepane in the presence of hydrochloric acid to form this compound.
属性
IUPAC Name |
3-(azepan-1-yl)-2-methyl-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-14(13-17-11-7-2-3-8-12-17)16(18)15-9-5-4-6-10-15;/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOLCXEOMMOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)



![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)

![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)